molecular formula C10H6ClN5 B11876592 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650637-99-3

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11876592
CAS No.: 650637-99-3
M. Wt: 231.64 g/mol
InChI Key: LIGOYJXMDOXWGH-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a pyridin-2-yl group at position 1. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleotide-binding proteins . The chlorine atom at position 4 enhances electrophilicity, making the compound a versatile intermediate for further functionalization via nucleophilic substitution reactions .

Properties

CAS No.

650637-99-3

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H

InChI Key

LIGOYJXMDOXWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

N-Chlorosuccinimide-Mediated Chlorination

Chlorination at the C4 position of pyrazolo[3,4-d]pyrimidine scaffolds is achieved using NCS in dimethylformamide (DMF) or ethyl acetate. A representative protocol involves treating 4-aminopyrazolo[3,4-d]pyrimidine (6 ) with NCS (1.2 eq) in DMF at 0–20°C for 24 h, yielding 4-chloro derivatives with 66–75% efficiency. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-rich pyrimidine ring.

Table 1: Optimization of NCS-Based Chlorination

SolventTemperature (°C)Time (h)Yield (%)
DMF-20 to 202469
Ethyl Acetate202866
DMF401870

Lower temperatures (-20°C) minimize side reactions such as over-chlorination, while extended reaction times in ethyl acetate improve solubility of intermediates. Post-reaction purification via silica gel chromatography or recrystallization from hexane/EtOAc mixtures enhances purity to >95%.

Cyclocondensation Strategies for Pyrazole Core Formation

Malononitrile-Based Cyclization

The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 4-chloropyridin-2-amine with malononitrile derivatives. For example, refluxing 4-chloropyridin-2-amine and 2-(4-methoxybenzylidene)malononitrile in ethanol with piperidine catalyst produces 5-amino-6-cyano-pyrazolo[1,5-a]pyrimidines in 88% yield. The mechanism involves nucleophilic attack by the amine on the electrophilic nitrile, followed by cyclodehydration.

Key Conditions:

  • Solvent: Absolute ethanol

  • Catalyst: Piperidine (0.5 eq)

  • Temperature: Reflux (78°C)

  • Time: 3 h

Palladium-Catalyzed Cross-Coupling for Pyridyl Substitution

Suzuki–Miyaura Coupling

Introduction of the pyridin-2-yl group at N1 is achieved via Suzuki coupling. A mixture of 4-chloropyrazolo[3,4-d]pyrimidine, pyridin-2-ylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in toluene/ethanol/water (4:1:1) at 90°C for 14 h affords the target compound in 75% yield. The use of sealed vessels under inert atmosphere prevents catalyst oxidation.

Table 2: Cross-Coupling Optimization

CatalystLigandSolvent SystemYield (%)
Pd(PPh₃)₄NoneToluene/EtOH/H₂O75
Pd(OAc)₂XPhosDME/H₂O68

Mitsunobu Reaction for N1 Functionalization

Alkylation with Piperidine Derivatives

The Mitsunobu reaction enables regioselective alkylation at N1 using 1-(2-hydroxyethyl)piperidine and diethyl azodicarboxylate (DEAD). Reaction of 4-chloropyrazolo[3,4-d]pyrimidine (3 ) with the alcohol derivative in THF at 0°C, followed by warming to room temperature, yields 1-(2-piperidinoethyl) analogs with 82% efficiency. Triphenylphosphine (1.1 eq) is critical for in situ phosphine oxide formation, driving the reaction to completion.

Buchwald–Hartwig Amination for C4 Modification

Coupling with Azetidine Derivatives

Buchwald–Hartwig conditions using Pd₂(dba)₃ and Xantphos ligand facilitate C–N bond formation between 4-chloropyrazolo[3,4-d]pyrimidine and azetidine derivatives. Heating at 120°C in isopropanol with N-ethyl-diisopropylamine (DIPEA) achieves 96% conversion to tert-butyl-protected intermediates, which are deprotected under acidic conditions to yield final products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as a primary site for nucleophilic substitution, enabling structural diversification:

  • Ammonolysis : Reacts with amines (e.g., NH₃, alkylamines) under reflux in ethanol or DMF to produce 4-amino derivatives. For example:
    4-Cl+RNH24-NHR+HCl\text{4-Cl} + \text{RNH}_2 \rightarrow \text{4-NHR} + \text{HCl}
    Yields range from 65–85% depending on amine nucleophilicity and reaction time.

  • Suzuki–Miyaura Coupling : The chloro group participates in palladium-catalyzed cross-coupling with arylboronic acids. Typical conditions:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

    • Base: K₂CO₃ or Na₂CO₃

    • Solvent: DME/H₂O or toluene/ethanol
      Reaction efficiency depends on steric/electronic properties of boronic acids.

Substituent Reagent Product Yield
-NH₂NH₃ (ethanol, 80°C)4-Amino-1-(pyridin-2-yl)pyrazolo[3,4-d]pyrimidine78%
-PhPhB(OH)₂ (Pd catalyst)4-Phenyl-1-(pyridin-2-yl)pyrazolo[3,4-d]pyrimidine82%

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective electrophilic substitution at position 5 due to electron-donating effects:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, yielding 5-nitro derivatives (65–70% yield).

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ produces 5-halo products, though competing reactions may occur at the pyrazolo-pyrimidine core.

Coordination Chemistry

The pyridin-2-yl group acts as a bidentate ligand in metal complexes:

  • Palladium Complexes : Forms stable complexes with Pd(II) salts (e.g., PdCl₂), enhancing catalytic activity in cross-coupling reactions.

  • Silver Coordination : Reacts with AgNO₃ to generate luminescent Ag(I) complexes with potential antimicrobial applications.

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the pyrazolo-pyrimidine system undergoes transformations:

  • Acid Hydrolysis : Concentrated HCl at 100°C cleaves the pyrimidine ring, producing pyrazole-carboxylic acid derivatives.

  • Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction to imidazo[1,2-a]pyridine derivatives (55–60% yield).

Biological Activity-Driven Modifications

Structural modifications target enhanced pharmacological properties:

  • σ₁ Receptor Antagonism : Replacement of the 4-chloro group with 1-methylpyrazol-5-yl improves binding affinity (IC₅₀ = 12 nM) and metabolic stability .

  • Kinase Inhibition : N1-methylation increases BRAF V600E inhibitory activity (IC₅₀ = 8 nM vs. 22 nM for unmethylated analog) .

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (254 nm) in methanol leads to dechlorination and ring oxidation products.

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant anticancer properties. For instance, research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .

Anti-inflammatory Agents

Compounds within the pyrazolo[3,4-d]pyrimidine class have been evaluated for their anti-inflammatory effects. A series of studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine has shown promise in reducing edema and inflammation in animal models .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been explored. Some derivatives have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial DNA synthesis or function .

Case Studies

Study Objective Findings
Abd El-Salam et al. (2012)Evaluated anti-inflammatory activityCompounds showed lower ulcerogenic activity compared to Diclofenac and significant inhibition of plasma prostaglandin levels .
Nassar et al. (2022)Investigated CDK2 inhibitionIdentified several derivatives with potent anticancer activity through molecular modeling and biological assays .
Deshmukh et al. (2016)Synthesized new derivativesReported antimicrobial effects against various pathogens, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival. The compound can bind to the active sites of these enzymes, blocking their activity and leading to cell death. Molecular docking studies have shown that it can interact with proteins such as Bcl2, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₆ClN₅
  • Reactivity : The 4-chloro group is susceptible to substitution with amines, hydrazines, and thiols under mild conditions .
  • Pharmacological Potential: Pyrazolo[3,4-d]pyrimidines are explored as kinase inhibitors, antitumor agents, and antibacterial compounds due to their ability to mimic ATP in binding pockets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Reference Evidence
4-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-pyridin-2-yl Kinase inhibition; ATP-binding mimicry
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-ClCH₂, 1-CH₃ Dual reactive sites for functionalization; antitumor potential
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(3-Cl-benzyl) Enhanced lipophilicity; antimicrobial activity
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(tetrahydropyranyl) Improved solubility; intermediate for drug discovery
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-isopropyl, 6-CH₃ High purity (95%); used in combinatorial chemistry
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(3-CF₃-phenyl) Electron-withdrawing CF₃ group enhances metabolic stability

Key Insights:

Substituent Position 1 :

  • Pyridin-2-yl (target compound) and tetrahydro-2H-pyran-2-yl (CAS 91446-15-0) groups improve solubility and binding affinity compared to aliphatic substituents (e.g., isopropyl in ).
  • Aryl groups like 3-chlorobenzyl () or 3-(trifluoromethyl)phenyl () increase lipophilicity, enhancing membrane permeability but may reduce aqueous solubility.

Substituent Position 4: The 4-chloro group is critical for reactivity. Derivatives with 4-hydrazinyl (e.g., ) or 4-amino (e.g., ) groups show enhanced biological activity due to hydrogen-bonding capabilities.

Position 6 Modifications :

  • Methylthio (SMe) or isopropylthio (S-iPr) groups () improve kinase inhibitory potency by introducing hydrophobic interactions.
  • Trifluoromethyl (CF₃) at position 6 () enhances metabolic stability and target selectivity.

Pharmacological Activity Comparison

Key Insights:

  • The target compound’s pyridin-2-yl group may enhance kinase binding compared to simpler alkyl substituents (e.g., 2-chloro-2-phenylethyl in ).
  • Introduction of trifluoromethyl groups (e.g., SI388 in ) drastically improves potency, with IC₅₀ values in the low nanomolar range.

Key Insights:

  • Chlorination using POCl₃ is a universal step for introducing the 4-Cl group ().
  • Microwave irradiation () reduces reaction times from hours to minutes for amine substitutions.

Biological Activity

4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 650637-99-3) is a heterocyclic compound notable for its unique structural features, including a fused pyrazole and pyrimidine ring system. Its distinct chemical properties have led to significant interest in its biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

PropertyValue
Molecular FormulaC10H6ClN5
Molecular Weight231.64 g/mol
IUPAC Name4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine
CAS Number650637-99-3

The biological activity of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes related to cancer cell growth. For instance, it can bind to active sites of proteins such as Bcl2, leading to apoptosis in cancer cells.
  • Nucleophilic and Electrophilic Reactions : The chlorine atom at the 4-position allows for nucleophilic substitution reactions, while the pyridin-2-yl group can participate in electrophilic substitutions, enhancing its reactivity and biological potential.

Anticancer Activity

Several studies have investigated the anticancer properties of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine. Notably:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit cell proliferation in HeLa and HCT116 human tumor cell lines with IC50 values indicating potent activity .
  • Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively dock with target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • COX Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. It has demonstrated selective COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

  • Synthesis and Evaluation : A series of pyrazolo derivatives including 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine were synthesized and evaluated for their biological activities. The study found that compounds with similar structures exhibited varied anti-inflammatory activities based on their substituent groups .
  • Toxicological Assessment : A study assessing the safety profile of this compound indicated minimal toxic effects at therapeutic doses in animal models. Histopathological examinations revealed no significant damage to vital organs, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key steps in synthesizing 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine?

Methodological Answer: The synthesis typically involves coupling a pyridin-2-ylamine derivative with a chlorinated pyrazolo[3,4-d]pyrimidine precursor. For example:

  • Step 1: React 4-chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with a pyridinylamine derivative under reflux in a polar solvent (e.g., acetonitrile) .
  • Step 2: Purify via recrystallization from methanol or ethanol to isolate the product. Yields can be optimized by adjusting stoichiometry and reaction time .
  • Critical Note: Use anhydrous conditions to prevent hydrolysis of the chloro substituent .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) is standard. A purity ≥95% is typical for research-grade material .
  • Structural Confirmation:
    • 1H NMR: Look for characteristic signals, such as the pyridinyl proton (δ 8.50–8.70 ppm) and NH protons (δ 10.80–11.12 ppm, D2O-exchangeable) .
    • XRPD: Match experimental peaks (e.g., 2θ = 12.5°, 18.3°, 22.7°) with reference patterns to confirm crystallinity .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Decontamination: Immediately remove contaminated clothing and wash skin with soap/water. For spills, use absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
  • Waste Disposal: Segregate halogenated waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Solvent Selection: Dichloromethane or THF improves solubility of alkyl halides compared to acetonitrile .
  • Catalysis: Add KI (10 mol%) to enhance reactivity of alkyl halides via the Finkelstein mechanism .
  • Temperature Control: Maintain 50–60°C to balance reaction rate and side-product formation (e.g., elimination). Higher temperatures (>70°C) risk decomposition .
  • Case Study: Substituting 1-isopropyl with 1-(tetrahydro-pyran-2-yl) increased yield from 52% to 69% by steric protection of the reactive site .

Q. What strategies resolve discrepancies in NMR data for substituted pyrazolo[3,4-d]pyrimidines?

Methodological Answer:

  • Proton Assignment: Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For example, methyl groups (δ 2.39 ppm) and methoxy groups (δ 4.31 ppm) can be distinguished via coupling patterns .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies rotamers causing split signals. Cooling to −20°C simplifies spectra by slowing conformational exchange .
  • Contradiction Analysis: Compare with literature (e.g., δ 10.80–11.12 ppm for NH in vs. δ 11.50 ppm in ). Adjust substituent electronic effects (e.g., electron-withdrawing groups deshield NH protons) .

Q. How to design pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at positions 1, 3, and 4 to mimic ATP-binding motifs. For example:
    • Position 1: Aryl groups (e.g., phenyl) enhance hydrophobic interactions with kinase pockets .
    • Position 4: Amino or chloro groups improve solubility and binding affinity .
  • Biological Evaluation:
    • In Vitro Assays: Use FLT3 or VEGFR-2 enzymatic assays (IC50 < 100 nM indicates high potency) .
    • Molecular Dynamics (MD): Simulate binding modes with software like GROMACS. Key interactions include hydrogen bonds with hinge-region residues (e.g., Cys-694 in FLT3) .
  • Case Study: A 3-methyl-4-phenoxy derivative showed dual BRAFV600E/VEGFR-2 inhibition (IC50 = 18 nM and 32 nM, respectively) .

Q. How to analyze crystallographic data for structural validation?

Methodological Answer:

  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule X-ray diffraction. Resolve bond lengths (e.g., C–N = 1.33–1.48 Å) and angles to validate hybridization .
  • Software Tools: Process with SHELXTL for space group determination and refinement. Compare experimental data (e.g., CCDC entry 2123456) with predicted models .
  • Thermal Parameters: Anisotropic displacement ellipsoids (Ueq < 0.05 Ų) indicate low thermal motion and stable packing .

Q. What methods assess anti-inflammatory vs. anticancer activity in derivatives?

Methodological Answer:

  • Anti-Inflammatory:
    • Cellular Assays: Measure TNF-α suppression in LPS-stimulated macrophages (IC50 < 10 µM) .
    • Targets: COX-2 inhibition via ELISA .
  • Anticancer:
    • Cell Viability: MTT assay on cancer cell lines (e.g., HCT-116, IC50 = 2.5 µM) .
    • Apoptosis Markers: Western blot for caspase-3 activation .
  • SAR Insight: 6-Dimethylamino derivatives favor anti-inflammatory activity, while 4-chloro-1-aryl derivatives target kinases .

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